molecular formula C13H22O B3422396 alpha-Ionol CAS No. 25312-34-9

alpha-Ionol

Cat. No.: B3422396
CAS No.: 25312-34-9
M. Wt: 194.31 g/mol
InChI Key: PWDOJWCZWKWKSE-BQYQJAHWSA-N
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Description

Alpha-Ionol, also known as 4-(2,6,6-Trimethyl-2-cyclohexenyl)-3-buten-2-ol, is an organic compound that belongs to the family of norisoprenoids. It is a derivative of ionone and is known for its pleasant floral aroma, reminiscent of violets and raspberries. This compound is widely used in the fragrance and flavor industries due to its unique scent profile .

Mechanism of Action

Target of Action

Alpha-Ionol, a naturally occurring organic compound , has been found to interact with various biological targets. For instance, it has been identified as an attractant for certain species of fruit flies . .

Mode of Action

The mode of action of this compound is largely dependent on its interaction with its targets. In the case of fruit flies, this compound acts as an attractant, influencing the behavior of these insects . .

Biochemical Pathways

Apocarotenoids are derived from carotenoids and have significant roles in nutrition as a source of vitamin A, and lend protection against chronic diseases such as arthritis, cardiovascular disorders, and cancer . They are also responsible for flavor, taste, aroma, and fragrance of flowers and foods .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment . Understanding the ADME properties of this compound would provide valuable insights into its bioavailability and potential as a therapeutic agent.

Result of Action

It is known that this compound has been used as an attractant for certain species of fruit flies . This suggests that this compound can influence the behavior of these insects at a molecular level, potentially by interacting with specific receptors or signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall effectiveness . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ionol can be synthesized through various methods. One common synthetic route involves the reduction of alpha-ionone. The reduction process typically uses sodium borohydride as a reducing agent in the presence of cerium chloride under an ice water bath or room temperature conditions . Another method involves the biotransformation of alpha-ionone using microbial or enzymatic systems .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of alpha-ionone. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ionol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include alpha-ionone, beta-ionone, and other related norisoprenoids .

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOJWCZWKWKSE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C/C(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885294
Record name (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a sweeter odour of ionones
Record name alpha-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

127.00 °C. @ 15.00 mm Hg
Details The Good Scents Company Information System
Record name 4,7-Megastigmadien-9-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.917-0.924
Record name alpha-Ionol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

25312-34-9, 472-78-6
Record name α-Ionol
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Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ionol
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Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)-
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Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
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Record name 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
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Record name 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol
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Record name .ALPHA.-IONOL
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Record name 4,7-Megastigmadien-9-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of alpha-ionol in biological research?

A1: this compound has been identified as a male attractant for the tephritid fruit fly Bactrocera latifrons (Hendel). This makes it a potentially valuable tool for detection and monitoring programs targeting this agricultural pest [, ].

Q2: Is this compound as effective as other male lures used for tephritid fruit flies?

A2: While this compound attracts male B. latifrons, its attractiveness is not as strong as that observed with other tephritid fruit flies and their respective male lures [].

Q3: Can the attractiveness of this compound to B. latifrons be enhanced?

A3: Yes, research shows that cade oil, an essential oil from Juniperus oxycedrus L., acts as a synergist, significantly increasing the attraction of this compound to male B. latifrons in trapping experiments [].

Q4: What is the optimal age of male B. latifrons for this compound + cade oil attraction?

A4: Wind tunnel studies with wild flies indicate that male response to this compound + cade oil increases with age, with the strongest response observed in flies aged 28 days old [].

Q5: What is the longevity of this compound + cade oil lures in the field?

A5: The attractiveness of wicks treated with this compound and cade oil declines over time. Research suggests that the response is reduced to approximately 50% of the initial catch after 6.5 weeks [].

Q6: Are there other potential lures for B. latifrons?

A6: Studies indicate that Solulys AST, a protein-based bait, is highly attractive to both male and female B. latifrons. Additionally, dry trap alternatives like ammonia, biolure, rainbow plugs, and cucumber volatile plugs show comparable effectiveness to wet torula yeast baits [].

Q7: Beyond its use as a fruit fly attractant, what other roles does this compound play in nature?

A7: this compound is a naturally occurring compound found in various plants. For instance, it's been identified in purple passion fruit (Passiflora edulis Sims) juice, where it serves as a precursor to isomeric edulans, important flavor components [].

Q8: What is the significance of this compound in grape and wine chemistry?

A8: this compound is found in both free and glycosidically bound forms in grapes and can influence the aroma profile of wines. For instance, 3-oxo-alpha-ionol is a significant C13-norisoprenoid volatile found in Tannat wines, contributing to their unique aroma [].

Q9: How does the concentration of this compound derivatives vary in different grape varieties?

A9: Studies comparing Muscat of Alexandria and Shiraz grape leaves showed that 3-oxo-alpha-ionol was not detected in Shiraz leaves. Furthermore, its retro derivatives were less abundant in Shiraz leaves compared to Muscat of Alexandria leaves [].

Q10: What is the relationship between carotenoids in grapes and this compound derivatives in wine?

A10: Research suggests a correlation between carotenoid levels in grapes and the concentration of norisoprenoids, including this compound derivatives, in the resulting wines. Higher DeltaC values, reflecting the difference in total carotenoid concentration between veraison and maturity, correlated with higher levels of norisoprenoids like 3-oxo-alpha-ionol in wines from varieties like Chardonnay and Merlot [].

Q11: Are there any synthetic applications of this compound?

A11: this compound can be used as a precursor in the synthesis of megastigmatrienone. This process involves the conversion of this compound acetate ester to 3-oxo-ionol acetate ester using cuprous chloride as a catalyst and tert-butyl hydroperoxide as an oxidant. Subsequent alkaline hydrolysis of the 3-oxo-ionol acetate ester yields megastigmatrienone [].

Q12: What can you tell me about the absolute configuration of 3-oxo-alpha-ionol?

A12: Research has established the absolute configuration of 3-oxo-alpha-ionol, also known as (9R)-9-Hydroxy-4,7E-megastigmadien-3-one, in tobacco []. This information is crucial for understanding its biosynthesis and potential biological activities.

Q13: Has this compound been found in other plants besides grapes and passion fruit?

A13: Yes, this compound and its derivatives have been identified in various other plant species, including Capparis spinosa fruits [], Ficus ruficaulis Merr. var. antaoensis leaves [], Alangium premnifolium leaves [], Rubus sp. (blackberry) [], Glechoma longituba [], Peronema canescens Jack leaves [], Malus domestica (apple) leaves [], Laurus nobilis L. (bay laurel) leaves and buds [], Solanum quitoense L. (lulo) leaves [], Equisetum debile and E. diffusum [], and Urtica dioica L. (stinging nettle) []. This wide distribution suggests a potential ecological role for this compound and its derivatives.

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